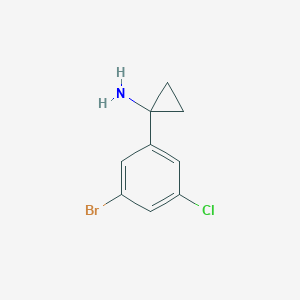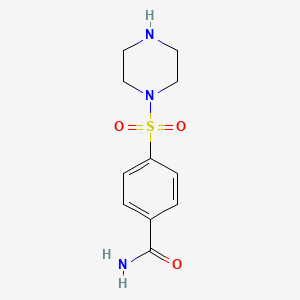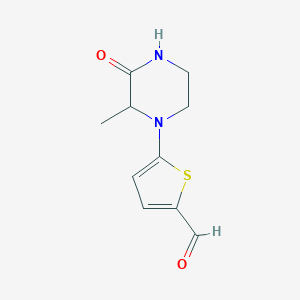
5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound with a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a piperazine derivative, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 2-methyl-3-oxopiperazine under specific reaction conditions . The reaction typically requires a solvent such as methanol or ethanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-2-carbaldehyde: Lacks the piperazine moiety, making it less complex and potentially less biologically active.
2-Methylthiophene: Does not contain the aldehyde or piperazine groups, limiting its reactivity and applications.
3-Oxopiperazine derivatives:
Eigenschaften
Molekularformel |
C10H12N2O2S |
|---|---|
Molekulargewicht |
224.28 g/mol |
IUPAC-Name |
5-(2-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c1-7-10(14)11-4-5-12(7)9-3-2-8(6-13)15-9/h2-3,6-7H,4-5H2,1H3,(H,11,14) |
InChI-Schlüssel |
XQTFPZVYFZHFSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NCCN1C2=CC=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B13185359.png)
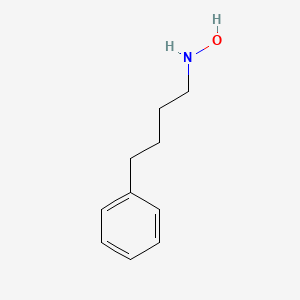

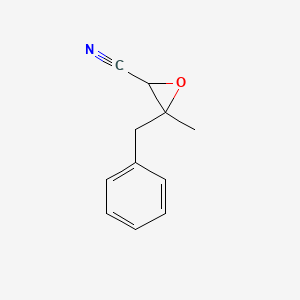
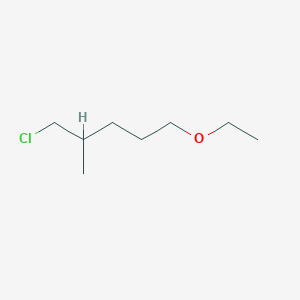
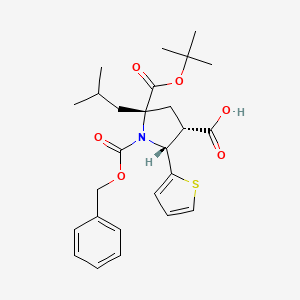
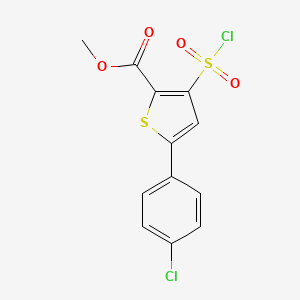

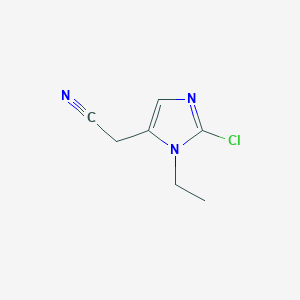
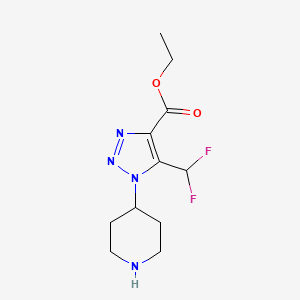
methanol](/img/structure/B13185422.png)
